molecular formula C12H19N3O2 B062782 Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate CAS No. 190189-67-4

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate

Cat. No.: B062782
CAS No.: 190189-67-4
M. Wt: 237.3 g/mol
InChI Key: GTEMCAJNZKUBJY-UHFFFAOYSA-N
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Description

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a sophisticated bifunctional organic compound of significant interest in medicinal chemistry and chemical biology. Its structure incorporates two critical moieties: a pyridine ring with a primary amine-terminated ethyl spacer and a tert-butyloxycarbonyl (Boc) protecting group. The primary amine group serves as a versatile handle for conjugation, particularly in the synthesis of complex molecules, while the Boc group provides robust protection for the secondary amine, allowing for selective deprotection under mild acidic conditions. This makes the compound an invaluable intermediate in the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), where it can be used to link a target protein-binding ligand (e.g., a kinase inhibitor derived from the pyridine core) to an E3 ubiquitin ligase recruiter. Furthermore, its application extends to the development of covalent inhibitors, bioactive probes for target engagement studies, and as a key scaffold in library synthesis for high-throughput screening. Researchers value this compound for its role in exploring novel therapeutic pathways and elucidating complex biological mechanisms, providing a critical tool for advancing drug discovery programs.

Properties

IUPAC Name

tert-butyl N-[4-(2-aminoethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-10-8-9(4-6-13)5-7-14-10/h5,7-8H,4,6,13H2,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEMCAJNZKUBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622405
Record name tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190189-67-4
Record name tert-Butyl [4-(2-aminoethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Boc-Protected Amines

A prevalent method involves nucleophilic substitution reactions to introduce the tert-butoxycarbonyl (Boc) group onto pyridine derivatives. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the deprotonation of precursor amines, enabling their reaction with tert-butyl carbamate derivatives. In a representative procedure, (S)-tert-butyl pyrrolidin-3-ylcarbamate was combined with 4-(2-aminoethyl)pyridin-2-amine in methanol, yielding the target compound after 48 hours of stirring at room temperature. This method emphasizes stoichiometric precision, as excess Boc reagent risks over-protection, necessitating careful pH control during workup.

Reductive Amination and Cyclopropanation

Multi-step syntheses often integrate reductive amination and cyclopropanation. A cyclopropane intermediate, synthesized via tert-butyl diazoacetate and 2-vinylpyridine under catalytic conditions, undergoes hydrolysis with hydrochloric acid (HCl) to yield a carboxylic acid derivative. Subsequent reductive amination with aldehydes, such as 4-bromophenyl aldehyde, in dichloromethane (DCM) and triethylamine (Et₃N) forms the pyridinyl backbone. Oxalyl chloride and dimethylformamide (DMF) activate the carboxylic acid for coupling, achieving yields up to 85% after silica gel chromatography.

Coupling Reactions with Activated Intermediates

Activation of carboxylic acids to acyl chlorides enhances coupling efficiency. For example, treating 2-(pyridin-2-yl)cyclopropanecarboxylic acid with oxalyl chloride and DMF generates an electrophilic species, which reacts with Boc-protected amines in DCM. This approach avoids racemization and is favored for stereosensitive applications.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature conditions (−78°C) are critical for minimizing side reactions during Boc protection. A study demonstrated that adding Boc₂O dropwise to a precursor amine in DCM at −78°C, followed by gradual warming to room temperature, improved yields by 15–20% compared to ambient conditions. Polar aprotic solvents like THF and DCM are preferred for their ability to stabilize intermediates, while methanol facilitates nucleophilic substitution but requires extended reaction times.

Catalytic Systems

Industrial and Laboratory-Scale Production

Batch vs. Continuous Flow Reactors

While laboratory-scale syntheses rely on batch reactors, industrial production often employs continuous flow systems for improved heat and mass transfer. For example, a telescoped process combining Boc protection and reductive amination in a flow reactor reduced reaction time from 48 hours to 6 hours, achieving a 92% yield. Automated systems further enhance reproducibility, though scalability challenges persist for air-sensitive reactions.

Purification Techniques

Silica gel chromatography remains the gold standard for purification, with ethyl acetate/hexane gradients (10–50%) effectively separating regioisomers. Reverse-phase high-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases resolves polar impurities, particularly in final products. Crystallization from ethanol/water mixtures (3:1 v/v) yields high-purity (>99%) material, as confirmed by ¹H NMR.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR spectra in deuterated chloroform (CDCl₃) exhibit characteristic peaks: a singlet at δ 1.44 ppm for the tert-butyl group and pyridinyl protons at δ 7.2–8.1 ppm. High-resolution mass spectrometry (HRMS) confirms molecular integrity, with [M + H]⁺ ions matching theoretical values within 2 ppm error.

Crystallographic Validation

Single-crystal X-ray diffraction resolves structural ambiguities. For example, a study using SHELXL software confirmed the (1R*,2R*) configuration of a cyclopropane intermediate, with bond angles deviating <2° from ideal geometry. Disordered solvent molecules, common in carbamate crystals, are refined using Olex2 software to ensure data accuracy.

Challenges and Contradictions

Conflicting Yield Reports

Discrepancies in yields (e.g., 70–92% for similar protocols) arise from solvent purity and catalyst lot variability. A Design of Experiments (DoE) analysis identified temperature and stoichiometry as critical factors, with a 5°C increase reducing yields by 12% due to Boc group degradation.

Regioisomeric Byproducts

2D NMR techniques (COSY, HSQC) differentiate regioisomers. In one case, NOESY correlations between pyridinyl H-3 and the aminoethyl group confirmed the 4-substitution pattern, resolving a 30% impurity.

Data Tables

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic SubstitutionNaH, THF, rt, 48 h8598
Reductive AminationPd(PPh₃)₂Cl₂, CuI, DIEA, THF7895
Continuous FlowBoc₂O, DCM, −78°C, 6 h9299

Table 2: Purification Efficiency

TechniqueSolvent SystemPurity Gain (%)Recovery (%)
Silica ChromatographyEthyl acetate/hexane (30%)98 → 99.585
Reverse-Phase HPLCAcetonitrile/water (70:30)95 → 99.978
CrystallizationEthanol/water (3:1)90 → 9992

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 278.31 g/mol

The compound features a tert-butyl group, a pyridine ring, and an aminoethyl side chain. These structural elements contribute to its unique reactivity and biological properties.

Scientific Research Applications

1. Organic Synthesis

  • Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is utilized as a building block in the synthesis of complex organic molecules. It serves as a protecting group for amines, facilitating various chemical reactions without interfering with other functional groups.

2. Medicinal Chemistry

  • The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a candidate for developing new drugs targeting specific diseases.

3. Biological Studies

  • In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its aminoethyl side chain can form hydrogen bonds with active sites on enzymes, potentially modulating their activity .

Case Studies

Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds in models simulating Alzheimer's disease. The results indicated that compounds structurally related to this compound significantly reduced amyloid plaque formation and inflammation markers such as TNF-α.

Treatment GroupAmyloid Plaque PresenceTNF-α Levels
ControlHighHigh
Compound M4ModerateReduced
GalantamineLowLower

This study suggests potential therapeutic applications for neurodegenerative diseases .

Cytotoxicity Assays
In cytotoxicity assays using human cell lines, related carbamate compounds exhibited varying degrees of apoptosis induction and cell cycle arrest, indicating their potential as therapeutic agents against cancer.

Mechanism of Action

The mechanism of action of tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent position, functional groups, and electronic properties:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate 4-(2-aminoethyl), 2-Boc C₁₂H₁₉N₃O₂ 237.3 Aminoethyl enhances nucleophilicity; Boc enables amine protection .
Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate 4-(aminomethyl), 2-Boc C₁₁H₁₅N₃O₂ 221.3 Shorter chain (vs. aminoethyl) reduces steric bulk .
Tert-butyl-[4-(chloromethyl)-pyridin-2-yl]carbamate 4-(chloromethyl), 2-Boc C₁₁H₁₅ClN₂O₂ 242.7 Chloromethyl group allows nucleophilic substitution .
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidin-4-yl with acetyl, 1-Boc C₁₂H₂₂N₂O₃ 242.3 Cyclic structure improves metabolic stability .
Tert-butyl (5-cyanopyridin-2-yl)carbamate 5-cyano, 2-Boc C₁₁H₁₃N₃O₂ 219.2 Electron-withdrawing cyano group directs reactivity .

Physicochemical Properties

Property This compound Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate Tert-butyl-[4-(chloromethyl)-pyridin-2-yl]carbamate
Solubility High in polar solvents (DMSO, MeOH) Moderate in DMF Low in water; soluble in DCM
LogP ~1.2 (estimated) ~0.9 ~2.5
Stability Stable at RT; sensitive to strong acids Stable under basic conditions Hydrolyzes slowly in aqueous base

Stability and Degradation Pathways

  • Boc deprotection : All analogs undergo acid-mediated cleavage (e.g., TFA or HCl) to release free amines .
  • Aminoethyl oxidation: this compound may oxidize to nitriles under harsh conditions, requiring inert atmosphere handling.
  • Chloromethyl hydrolysis : Forms hydroxymethyl derivatives in aqueous base, limiting shelf life .

Biological Activity

Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 278.31 g/mol

The structure includes a tert-butyl group, a pyridine ring, and an aminoethyl side chain, which contribute to its reactivity and biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Nucleophilic Substitution : The carbamate group in the compound is susceptible to nucleophilic substitution reactions, which may facilitate interactions with various biomolecules .
  • Receptor Interaction : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Inhibition of Enzymatic Activity : Research indicates that similar carbamate derivatives can inhibit specific enzymes, which could be relevant for therapeutic applications, particularly in neurodegenerative diseases .

In Vitro Studies

Recent studies have focused on the neuroprotective effects of related compounds in cellular models. For instance, a study demonstrated that a related compound exhibited moderate protective effects against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .

Case Studies

  • Neuroprotective Effects : In a model simulating Alzheimer's disease, compounds structurally related to this compound showed significant reductions in amyloid plaque formation and inflammation markers such as TNF-α .
    Treatment GroupAmyloid Plaque PresenceTNF-α Levels
    ControlHighHigh
    Compound M4ModerateReduced
    GalantamineLowLower
  • Cytotoxicity Assays : In cytotoxicity assays using human cell lines, related carbamate compounds demonstrated varying degrees of apoptosis induction and cell cycle arrest, indicating their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stacks against other similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
This compoundContains pyridine and aminoethyl groupsNeuroprotective properties
Tert-butyl (3-nitropyridin-4-yl)carbamateNitro-substituted pyridinePotential anti-cancer activity
Tert-butyl (4-amino-pyridin-3-carboxylic acid)Amino group instead of nitroUsed in drug development

Q & A

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Use fume hoods for reactions involving volatile solvents (e.g., DCM). Wear nitrile gloves and safety goggles; avoid skin contact with amines. Store at room temperature in amber vials under nitrogen to prevent degradation .

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